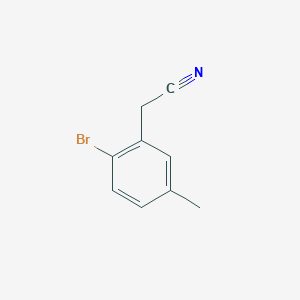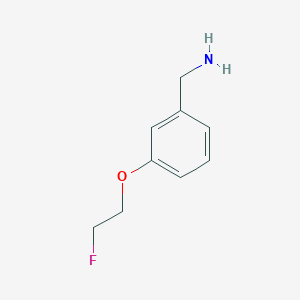
3-(2-Fluoroethoxy)benzylamine
Descripción general
Descripción
Molecular Structure Analysis
3-(2-Fluoroethoxy)benzylamine has a molecular weight of 169.2 g/mol. It belongs to the class of organic compounds known as phenylmethylamines, which are compounds containing a phenylmethtylamine moiety, consisting of a phenyl group substituted by methanamine .Chemical Reactions Analysis
While specific chemical reactions involving 3-(2-Fluoroethoxy)benzylamine are not detailed in the available literature, benzylamines have been reported to undergo various reactions. For instance, Rh-catalyzed C–H alkylation of benzylamines with alkenes has been reported .Aplicaciones Científicas De Investigación
Aza-Michael Additions of Benzylamine to Acrylates
- Application Summary: Benzylamine is used in aza-Michael additions to α,β-unsaturated esters to prepare N-benzylated β-amino esters .
- Methods of Application: The reaction is carried out in the absence of a solvent, using catalytic amounts of DBU (0.2 eq) via a solvent-free reaction .
- Results: Depending on the α,β-unsaturated esters, a reduction in reaction times was observed, with good to excellent yields for aza-Michael addition .
Formation of Halonitromethanes from Benzylamine During UV/Chlorination
- Application Summary: Benzylamine is used in the study of the formation of halonitromethanes (HNMs), a representative nitrogen-containing disinfection byproduct, during UV/chlorination .
- Methods of Application: The study investigated the HNMs formation from benzylamine during UV/chlorination .
- Results: The yields of HNMs initially raised to a peak then dropped over time. Higher chlorine dosage and benzylamine concentration promoted the formation of HNMs, whereas alkaline pH inhibited their formation .
Protection of Benzylamine with CO2
- Application Summary: Benzylamine is used in the study of the products of reaction of benzylamines with CO2 in a variety of solvents with and without the presence of basic additives .
- Methods of Application: The study presents the products of reaction of benzylamines with CO2 in a variety of solvents with and without the presence of basic additives .
- Results: New adducts associated with CO2 protected benzylamine in acetonitrile containing 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) were presented .
Microwave-Promoted Aza-Michael Additions
- Application Summary: Benzylamine is used in aza-Michael additions to acrylates promoted by microwaves and conventional heating .
- Methods of Application: The reaction is carried out using DBU as a catalyst via a solvent-free protocol .
- Results: Depending on the α,β-unsaturated esters, a reduction in reaction times was observed, with good to excellent yields for aza-Michael addition .
Synthesis of 2-Arylbenzothiazoles
- Application Summary: Benzothiazole, a compound similar to benzylamine, is used in the synthesis of 2-arylbenzothiazoles .
- Methods of Application: The review deals with the synthetic approaches developed so far for the synthesis of 2-arylbenzothiazoles .
- Results: The study gives a current precis of research on the fabrication of 2-arylbenzothiazoles through different synthetic pathways .
Rhodium-Catalyzed C–H Alkylation of Benzylamines
- Application Summary: Benzylamine is used in the Rhodium-catalyzed C–H alkylation of benzylamines with alkenes .
- Methods of Application: The study presents a protocol for the Rhodium-catalyzed C–H alkylation of benzylamines with alkenes .
- Results: The study confirmed that a flow process is advantageous over a batch process .
Safety And Hazards
Propiedades
IUPAC Name |
[3-(2-fluoroethoxy)phenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FNO/c10-4-5-12-9-3-1-2-8(6-9)7-11/h1-3,6H,4-5,7,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHAGHBKALUHQOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCCF)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Fluoroethoxy)benzylamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



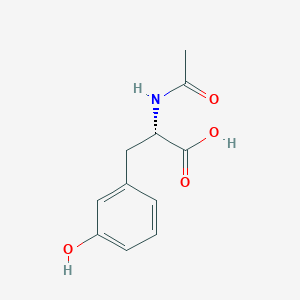
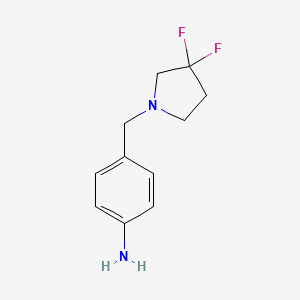
![[4-(4,6-Dichloropyrimidin-2-ylsulfanyl)phenyl]carbamic acid tert-butyl ester](/img/structure/B1397850.png)
![1-[3-bromo-5-(trifluoromethyl)phenyl]-N,N-dimethylmethanamine](/img/structure/B1397851.png)
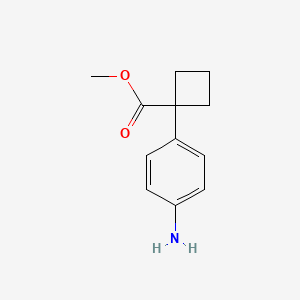
![3-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-ylmethyl]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B1397856.png)
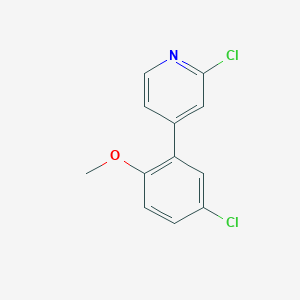
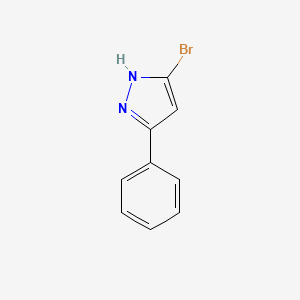
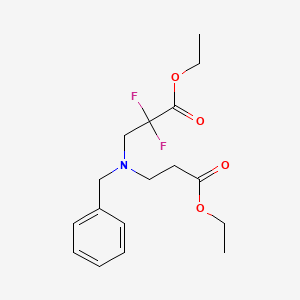
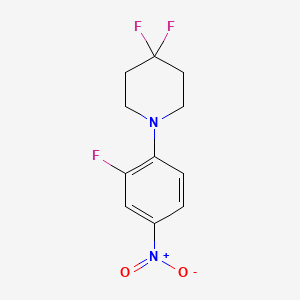
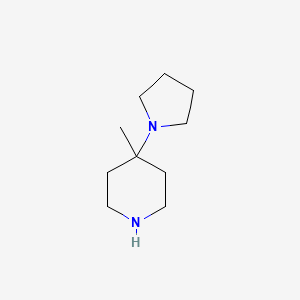
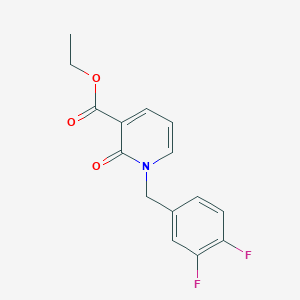
![2,7-Difluro-3,6-bis[(2-methoxyethoxy)-methoxy]-9H-xanthen-9-one](/img/structure/B1397867.png)
